4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide
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Description
4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A related compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, was synthesized via reactions involving benzoyl isothiocyanate. This synthesis was crucial for forming a new bond between sulfur and nitrogen atoms and creating a five-membered ring. The compound was characterized using various spectroscopy methods and X-Ray crystallography, providing insights into its structure (Adhami et al., 2012).
Medicinal Chemistry and Biological Evaluation
- Novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and thiadiazolo[2,3-b][1,2,4]triazin-7-yl carboxylic acid derivatives were prepared, showing the potential for biological applications. These compounds were generated by heating specific acids in POCl3, reflecting their utility in medicinal chemistry (El‐Badawi et al., 2002).
Nematocidal Activity
- Research on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated significant nematocidal activities against Bursaphelenchus xylophilus. This discovery is important for agricultural applications, offering a potential solution to control nematode infestations (Liu et al., 2022).
Anticancer Potential
- A study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed promising anticancer activity against multiple human cancer cell lines. This finding highlights the potential therapeutic applications of such compounds in cancer treatment (Tiwari et al., 2017).
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)8-12(19)18-15(21)17-14(22-18)16-13(20)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZBMZBGIZMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.